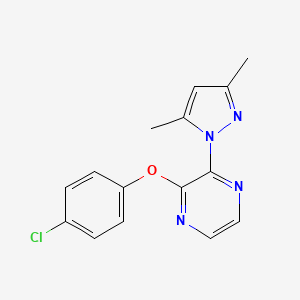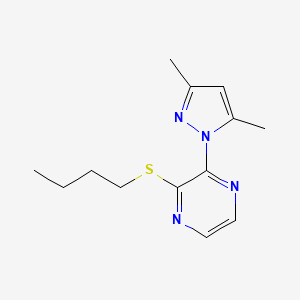
ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinolone, which is a type of organic compound often used in the production of antibiotics. The “ethyl”, “cyclopropylmethyl”, and “fluoro” groups are all substituents on the quinolone ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinolone ring and the addition of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinolone ring, with the various substituents attached at the specified positions. The “ethyl” and “cyclopropylmethyl” groups are alkyl groups, which are composed of carbon and hydrogen atoms. The “fluoro” group is a single fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of the various substituents. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate:
Antibacterial Agents
Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative, a class known for its potent antibacterial properties. These compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This makes them effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including resistant strains .
Antiviral Research
Quinolone derivatives have shown promise in antiviral research. They can inhibit viral replication by targeting viral enzymes or interfering with viral DNA/RNA synthesis. This compound could be explored for its potential against various viruses, including influenza and HIV .
Anticancer Studies
Research has indicated that quinolone derivatives can exhibit anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. This makes them potential candidates for developing new anticancer drugs .
Anti-inflammatory Applications
Quinolone derivatives have been studied for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation. This application is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .
Antimalarial Research
Some quinolone derivatives have shown efficacy against malaria parasites. They can interfere with the parasite’s DNA replication and protein synthesis, making them potential candidates for antimalarial drug development .
Antitubercular Agents
Quinolone derivatives have been investigated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These compounds can inhibit the bacterial enzymes necessary for survival and replication, offering a potential treatment option for tuberculosis .
Antioxidant Properties
Research has also explored the antioxidant properties of quinolone derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative diseases .
Antifungal Applications
Quinolone derivatives have demonstrated antifungal activity. They can inhibit the growth of various fungal species by disrupting their cell membrane integrity or interfering with essential enzymes. This makes them useful in treating fungal infections .
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the quinoline nucleus in the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to interact with a variety of biochemical pathways, given their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-2-21-16(20)13-9-18(8-10-3-4-10)14-6-5-11(17)7-12(14)15(13)19/h5-7,9-10H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEXLZRGUUZQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethoxy-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridazine](/img/structure/B6461632.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine](/img/structure/B6461644.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-fluorophenyl)sulfanyl]pyrazine](/img/structure/B6461651.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-fluorophenyl)sulfanyl]pyrazine](/img/structure/B6461653.png)
![methyl 1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6461667.png)
![3-(4-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6461673.png)
![tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate](/img/structure/B6461680.png)
![2-(2,3-dimethoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461696.png)
![2-(2-methoxyphenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6461710.png)

![1-{1-[(thiophen-3-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461717.png)
![7-(3-fluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6461718.png)
![1'-(1-benzofuran-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461723.png)